二氟亚甲基二膦酸酯

描述

Difluoromethylene diphosphonate is a chemical compound recognized for its role in the synthesis and transformation of organic compounds, specifically those containing the difluoromethylenephosphonate group. Its significance lies in the introduction of this group into various organic molecules and the subsequent transformations these compounds undergo. The synthesis of heterocyclic compounds and analogues of natural substances containing difluoromethylenephosphonate groups underscores its versatility and importance in chemical research (Chunikhin, Kadyrov, Pasternak, & Chkanikov, 2010).

Synthesis Analysis

The synthesis of difluoromethylene diphosphonate involves nuanced chemical processes that enable the incorporation of the difluoromethylenephosphonate group into organic molecules. This synthesis process is crucial for generating compounds with potential applications in various fields, including materials science and bioorganic chemistry. Novel methods for the synthesis of perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives have been developed, demonstrating the capability of forming CF–P bonds through the reaction of perfluoroalkyl iodides with tetraethyl diphosphite, showcasing innovative approaches to compound development (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Molecular Structure Analysis

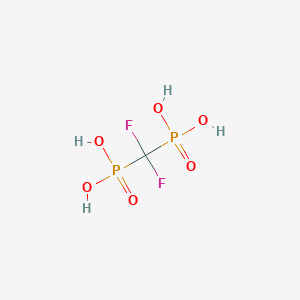

The molecular structure of difluoromethylene diphosphonate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies allow for an isosteric comparison between the phosphate C–O–P bond angle and the phosphonate C–CF2–P and C–CH2–P bond angles, highlighting the role of phosphonates as phosphate mimics in biological systems (Chambers, O'Hagan, Lamont, & Jaina, 1990).

Chemical Reactions and Properties

Difluoromethylene diphosphonate participates in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. These reactions include the activation of H2 and C-H bonds, showcasing its reactivity and potential as a catalyst in synthetic chemistry. The ability to act as a purely phosphorus-based frustrated Lewis pair (FLP) in the abstraction of hydride and the activation of various bonds underscores its chemical versatility (Holthausen, Bayne, Mallov, Dobrovetsky, & Stephan, 2015).

Physical Properties Analysis

The physical properties of difluoromethylene diphosphonate and its related compounds are significant for their applications in materials science and engineering. For example, the solubility and emissive properties of phosphonate-functionalized polymers in water highlight their potential use in sensor technologies and optoelectronic devices (Qin, Cheng, Wang, Jing, & Wang, 2008).

Chemical Properties Analysis

The chemical properties of difluoromethylene diphosphonate, particularly its role as a non-hydrolyzable bioisostere of phosphates, demonstrate its broad spectrum of biological activity. Its efficiency as an enzyme inhibitor and its utility as a molecular tool for studying enzyme and enzyme-substrate interactions underscore its importance in bioorganic chemistry and pharmaceutical research (Shevchuk & Röschenthaler, 2022).

科学研究应用

骨转移和高钙血症的治疗: 二膦酸盐,包括二氟亚甲基二膦酸酯的衍生物,已显示出在治疗恶性肿瘤的骨转移和高钙血症方面的潜力。使用 EHDP、Cl2MDP 和 APD 等化合物的临床试验表明了它们在这些应用中的疗效 (Douglas 等,1980).

亲核二氟甲基化: 二氟亚甲基膦贝塔因是一种相关化合物,用于在温和条件下对活性迈克尔受体、醛和偶氮甲进行亲核二氟甲基化 (Levin 等,2014).

医学研究: 衍生物二乙基(二氟(三甲基甲硅烷基)甲基)膦酸酯,促进了各种-羟基-,-二氟膦酸酯的产生,它们是医学研究的潜在靶点 (Wang, Cao,和 Zhou,2016).

骨病治疗中的历史发展: 二膦酸盐,包括二氟亚甲基二膦酸酯的衍生物,通过增强诊断和治疗工具,彻底改变了骨病的治疗 (Francis 和 Valent,2007).

在医学、生物化学和农业中的应用: 二膦酸的衍生物,包括二氟亚甲基二膦酸酯,由于其合成方法和生物活性,在这些领域具有重要的应用 (Zolotukhina, Krutikov,和 Lavrent'ev,1993).

钙代谢调节: 焦磷酸盐和二膦酸盐,如二氟亚甲基二膦酸酯,在钙代谢中起着至关重要的作用。它们在临床上的应用显示出在治疗异位钙化和骨质疏松症方面的前景 (Russell 和 Fleisch,1975).

未来方向

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

属性

IUPAC Name |

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylene diphosphonate | |

CAS RN |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

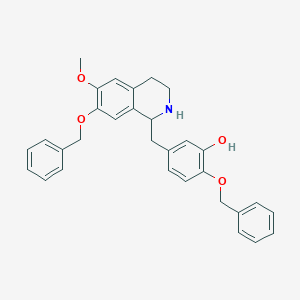

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

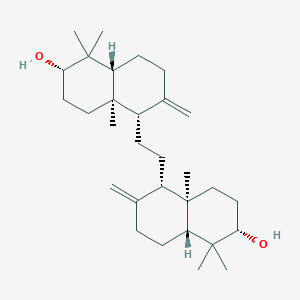

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

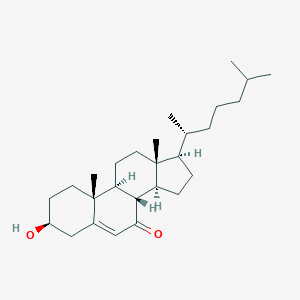

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)